molecular formula C9H6ClFO2 B13318310 3-(2-Chloro-6-fluorophenyl)-3-oxopropanal

3-(2-Chloro-6-fluorophenyl)-3-oxopropanal

Cat. No.: B13318310
M. Wt: 200.59 g/mol
InChI Key: YBGFSSADIMJVAY-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-3-oxopropanal is a chemical compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-3-oxopropanal typically involves the use of 2-chloro-6-fluorobenzaldehyde as a starting material. One common method is the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . This reaction proceeds under controlled conditions to yield the desired aldehyde. Another approach involves the nucleophilic addition of appropriate reagents to 2-chloro-6-fluorobenzaldehyde, followed by further functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The choice of reagents and conditions is optimized to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-3-oxopropanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: 3-(2-Chloro-6-fluorophenyl)propanoic acid.

    Reduction: 3-(2-Chloro-6-fluorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-3-oxopropanal is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chloro and fluoro substituents can influence the compound’s reactivity and interaction with molecular targets, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C9H6ClFO2

Molecular Weight

200.59 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-3-oxopropanal

InChI

InChI=1S/C9H6ClFO2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,5H,4H2

InChI Key

YBGFSSADIMJVAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CC=O)F

Origin of Product

United States

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